

# High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tanghinin

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## Compound of Interest

Compound Name: *Tanghinin*

Cat. No.: *B1259762*

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## Application Note and Protocol

This document provides a detailed application note and experimental protocols for the quantitative analysis of **tanghinin**, a toxic cardiac glycoside found in plants of the *Cerbera* genus, using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or photodiode array (PDA) detection. These methods are crucial for researchers, scientists, and professionals in drug development and toxicology.

## Introduction

**Tanghinin** is a potent cardenolide that exerts its toxic effects by inhibiting the  $\text{Na}^+/\text{K}^+$ -ATPase pump in cardiac muscle cells. Its presence in plants like *Cerbera odollam* (the "suicide tree") makes its accurate detection and quantification essential for forensic investigations, clinical toxicology, and phytochemical studies. The methods outlined below are designed for the analysis of **tanghinin** in complex matrices such as plant materials (seeds) and biological fluids (serum).

## Analytical Methods and Protocols

Two primary HPLC-based methods are detailed: an Ultra-High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry (UHPLC-PDA-MS) method for the analysis of **tanghinin** in plant seeds, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its determination in human serum.

## Method 1: UHPLC-PDA-MS for Tanghinin in Cerbera Seeds

This method is adapted from the work of Carlier et al. (2014) and is suitable for the identification and quantification of **tanghinin** in plant matrices, particularly seeds.[\[1\]](#)

### a) Sample Preparation (from Cerbera seeds)

- Homogenization: Weigh a precise amount of dried and ground Cerbera seeds.
- Extraction: Perform a solid-liquid extraction with a suitable organic solvent. A mixture of methanol and water is effective for extracting polar cardiac glycosides. The exact ratio should be optimized, but a 70:30 (v/v) methanol:water solution is a good starting point. The extraction can be enhanced by ultrasonication for 30 minutes.
- Centrifugation and Filtration: Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.22  $\mu$ m PTFE syringe filter to remove any remaining particulate matter before injection into the UHPLC system.

### b) UHPLC-PDA-MS Conditions

Parameter	Specification
Column	C18 reverse-phase column (e.g., 1.7 $\mu$ m particle size, 2.1 x 100 mm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate	0.3 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40 °C
PDA Detection	219 nm
MS Detector	Electrospray Ionization (ESI) in positive mode
MS Scan Mode	Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. For tanghinin, the protonated molecule $[M+H]^+$ at m/z 591.3169 should be monitored. <a href="#">[1]</a>

The following table summarizes the quantitative performance of the UHPLC-PDA-MS method for the analysis of **tanghinin** in Cerbera manghas seeds.[\[1\]](#)

Analyte	Matrix	Concentration in Dried Ripe Fruit Seeds ( $\mu$ g/g)	Concentration in Fresh Unripe Fruit Seeds ( $\mu$ g/g)
Tanghinin	Cerbera manghas seeds	621.4	3.5

## Method 2: LC-MS/MS for Tanghinin in Human Serum

This method is based on the work of Usui et al. (2025) and is designed for the sensitive and selective quantification of **tanghinin** in human serum, which is critical for clinical and forensic toxicology.[\[2\]](#)

a) Sample Preparation (from Human Serum)

- Protein Precipitation: To a known volume of serum (e.g., 100  $\mu$ L), add three volumes of ice-cold acetonitrile to precipitate proteins.
- Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Supernatant Collection and Evaporation: Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 100  $\mu$ L of 95% water with 0.1% formic acid) before injection.

b) LC-MS/MS Conditions

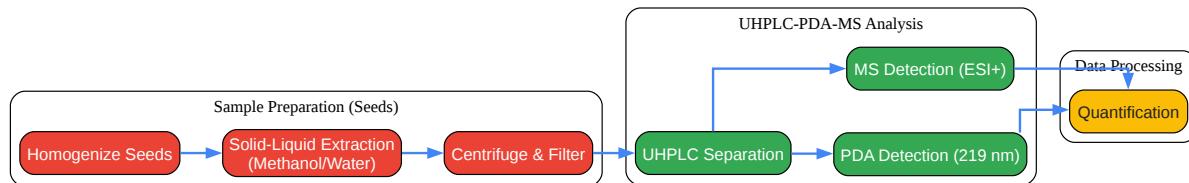
Parameter	Specification
Column	C18 reverse-phase column (e.g., 3.5 µm particle size, 2.1 x 150 mm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	A suitable gradient would start at a high aqueous composition and ramp up to a high organic composition to elute the relatively nonpolar cardiac glycosides. An example gradient is: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.
Flow Rate	0.4 mL/min
Injection Volume	10 µL
Column Temperature	35 °C
MS Detector	Triple quadrupole mass spectrometer with ESI in positive mode
MS/MS Transitions	The specific precursor-to-product ion transitions for tanghinin need to be optimized. The precursor ion would be the protonated molecule $[M+H]^+$ at $m/z$ 591.3. Product ions would be generated by fragmentation of the glycosidic bonds and the steroid core.

The following table summarizes the validation parameters for the LC-MS/MS method for the analysis of **tanghinin** in human serum.[\[2\]](#)

Parameter	Value
Linearity Range	0.6 - 100 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.99
Limit of Detection (LOD)	0.14 ng/mL
Limit of Quantification (LOQ)	0.6 ng/mL
Precision (RSD%)	< 15%
Accuracy (Recovery %)	85 - 115%

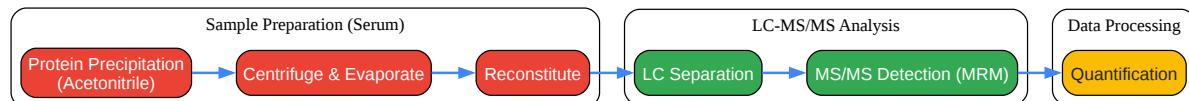
## Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.



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Caption: Workflow for **Tanghinin** Analysis in Seeds.



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Caption: Workflow for **Tanghinin** Analysis in Serum.

## Conclusion

The described UHPLC-PDA-MS and LC-MS/MS methods provide robust and reliable approaches for the analysis of **tanghinin** in plant and biological matrices, respectively. Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. These protocols serve as a detailed guide for researchers and scientists working with this potent cardiac glycoside.

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## References

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